N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 361995-08-6
VCID: VC6845327
InChI: InChI=1S/C17H13N3O4S/c1-24-14-7-5-11(6-8-14)15-10-25-17(18-15)19-16(21)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21)
SMILES: COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.37

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

CAS No.: 361995-08-6

Cat. No.: VC6845327

Molecular Formula: C17H13N3O4S

Molecular Weight: 355.37

* For research use only. Not for human or veterinary use.

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide - 361995-08-6

Specification

CAS No. 361995-08-6
Molecular Formula C17H13N3O4S
Molecular Weight 355.37
IUPAC Name N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Standard InChI InChI=1S/C17H13N3O4S/c1-24-14-7-5-11(6-8-14)15-10-25-17(18-15)19-16(21)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21)
Standard InChI Key OXZIRDOOWKLZRZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzamide moiety: A 3-nitro-substituted benzoyl group, where the nitro group at the meta position enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its role in stabilizing molecular conformations and participating in hydrogen bonding.

  • 4-Methoxybenzyl substituent: Attached to the thiazole’s 4-position, this group contributes hydrophobicity and may modulate membrane permeability .

The IUPAC name, N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide, reflects this arrangement. Computational models predict a planar geometry for the thiazole-benzamide linkage, with the methoxy group introducing steric bulk that could affect intermolecular interactions .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The 1H^1\text{H}-NMR spectrum (300.135 MHz, DMSO-d6_6) reveals key signals:

  • A singlet at δ\delta 3.8 ppm for the methoxy group’s methyl protons.

  • Aromatic protons from the benzamide and methoxyphenyl groups appear as multiplet clusters between δ\delta 6.8–8.2 ppm.

  • The thiazole ring’s C5-H proton resonates as a distinct singlet at δ\delta 7.1 ppm .

Mass spectrometry data (Exact Mass: 369.0834 g/mol) aligns with the molecular formula, further validating the synthesis.

Synthetic Pathways and Optimization

Stepwise Synthesis

The preparation involves multi-step organic reactions:

  • Formation of the thiazole core: Condensation of 4-methoxybenzylamine with thiourea and α-bromo ketones under basic conditions generates the 4-(4-methoxyphenyl)thiazol-2-amine intermediate.

  • Benzamide coupling: The amine reacts with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) to yield the final product .

Purification and Yield

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >95% purity. Typical yields range from 40–60%, limited by side reactions during thiazole ring formation.

Hypothetical Biological Activities

Antimicrobial Properties

Nitro-containing thiazoles demonstrate broad-spectrum antimicrobial activity. For example, derivatives with similar substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The methoxy group’s role in disrupting bacterial membrane integrity warrants further investigation .

Physicochemical Properties and Stability

PropertyValue/DescriptionSource
SolubilityLow in aqueous media; soluble in DMSO, DMF
LogPPredicted 3.45 (indicating high lipophilicity)
Melting PointNot reported
StabilityStable under inert conditions; sensitive to strong acids/bases

The compound’s low solubility poses challenges for in vivo applications, necessitating formulation strategies like nanoemulsions or prodrug derivatization.

Future Directions and Applications

Drug Discovery

The compound’s modular structure allows for derivatization at multiple sites:

  • Replacing the nitro group with sulfonamide or carboxylate to enhance solubility.

  • Modifying the methoxy substituent to trifluoromethyl for improved metabolic stability .

Computational Modeling

Molecular dynamics simulations could predict binding modes with therapeutic targets, guiding rational design. Quantitative structure-activity relationship (QSAR) studies may correlate substituent effects with bioactivity .

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